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Compound of Interest

Compound Name:
[2-(Difluoromethoxy)-3-

methylphenyl]boronic acid

CAS No.: 958451-78-0

Cat. No.: B12833144

Get Quote

Executive Summary
2-(Difluoromethoxy)-3-methylphenylboronic acid is a specialized organoboron building block

used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its

structural uniqueness lies in the ortho-difluoromethoxy (-OCHF

) group, which serves as a lipophilic hydrogen bond donor—a critical bioisostere for hydroxyl or
methoxy groups in medicinal chemistry.

This guide provides the definitive molecular weight data required for analytical validation and

outlines a robust synthetic protocol for its generation and utilization.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][9]
The molecular weight of a boronic acid is not a static number in the context of mass

spectrometry due to the natural isotopic abundance of Boron (
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B: ~20%,

B: ~80%). For precise stoichiometric calculations and LC-MS identification, use the data below.

Table 1: Core Chemical Data
Property Value Notes

IUPAC Name
[2-(Difluoromethoxy)-3-

methylphenyl]boronic acid

Molecular Formula

C

H

BF

O

Average Molecular Weight 201.96 g/mol
Used for molarity/stoichiometry

calculations.

Monoisotopic Mass 202.0613 Da
Based on

B (Most abundant).

Exact Mass (

B)
201.0649 Da

Distinctive M-1 isotope peak

(~25% intensity).

Physical State White to off-white solid
Hygroscopic; store under inert

gas.

Solubility DMSO, Methanol, THF
Limited solubility in non-polar

solvents (Hexane).

pKa (Boronic Acid) ~8.5 - 9.0

Estimated; electron-

withdrawing -OCHF

lowers pKa slightly vs.

tolylboronic acid.

Structural SMILES
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Cc1cccc(B(O)O)c1OC(F)F

Synthetic Utility & Expertise
The 2-(difluoromethoxy) group is strategically valuable but synthetically challenging due to

steric crowding and the potential for protodeboronation.

The "Ortho-Effect" in Coupling
The position of the -OCHF

group at the ortho position (C2) relative to the boronic acid (C1) creates significant steric bulk.

Impact: Standard Suzuki conditions (e.g., Pd(PPh

)

, Na

CO

) may be sluggish.

Solution: Use active catalyst systems such as Pd(dppf)Cl

or Pd

(dba)

/SPhos with a strong base like K

PO

in dioxane/water to overcome the steric barrier.

Stability Warning
Boronic acids with electron-withdrawing or bulky ortho substituents are prone to

protodeboronation (loss of the boron moiety) under prolonged heating in aqueous base.

Operational Tip: Monitor the reaction by LC-MS. If the parent mass (202 Da) disappears and

the de-borylated byproduct (1-(difluoromethoxy)-2-methylbenzene) accumulates, lower the
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temperature and switch to anhydrous conditions (e.g., CsF in Toluene).

Experimental Protocols
Synthesis of 2-(Difluoromethoxy)-3-
methylphenylboronic Acid
Note: As this specific isomer is a specialized building block, the following protocol is derived

from standard methodologies for ortho-substituted arylboronic acids.

Precursor: 1-Bromo-2-(difluoromethoxy)-3-methylbenzene.

Step-by-Step Methodology:

Cryogenic Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the aryl

bromide precursor (1.0 equiv) and anhydrous THF (0.2 M concentration).

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add

-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

Critical Check: Maintain internal temperature below -70 °C to prevent benzyne formation

or scrambling.

Borate Trapping: Stir at -78 °C for 45 minutes. Add Triisopropyl borate (1.2 equiv) rapidly in

one portion.

Warming: Allow the mixture to warm to room temperature naturally over 2 hours. The

solution should turn from clear/yellow to a cloudy suspension.

Hydrolysis: Quench with 1M HCl (aqueous) until pH ~1. Stir vigorously for 30 minutes to

hydrolyze the boronate ester to the free acid.

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate.[1]
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Purification: Recrystallize from Hexane/Ethyl Acetate. Do not use silica chromatography if

possible, as boronic acids can streak or degrade.

Analytical Validation (LC-MS)
To validate the molecular weight and identity:

Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

Expected Ion: Boronic acids often fly as the methoxy-adduct [M+OMe]

or the dimer [2M-H

O-H]

in negative mode, rather than the simple [M-H]

.

Target Signal: Look for m/z 201 (M-H) or m/z 233 (M+CH

O

adduct in methanol).

Visualizing the Workflow
Diagram 1: Retrosynthetic Pathway
This diagram illustrates the logical construction of the target molecule from commercially

available phenols.

2-Bromo-6-methylphenol
Intermediate:

1-Bromo-2-(difluoromethoxy)-
3-methylbenzene

ClCF2H / NaOH
(Difluoromethylation) Lithium Species:

(Ortho-Li Intermediate)

n-BuLi, -78°C
(Li-Halogen Exchange)

Target:
2-(Difluoromethoxy)-

3-methylphenylboronic acid

1. B(OiPr)3
2. HCl (aq)

Click to download full resolution via product page

Caption: Retrosynthetic logic flow from the phenol precursor to the final boronic acid.
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Diagram 2: Suzuki-Miyaura Coupling Cycle
This diagram details the catalytic cycle when using this boronic acid, highlighting the critical

transmetallation step where steric hindrance plays a role.
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(Product Release)

Biaryl Complex
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Caption: The catalytic cycle emphasizing the entry point of the boronic acid during

Transmetallation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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